1-(1-(3-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(1-(3-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction, which involves the reaction of an azide with an alkyne to form the triazole ring. The general steps are as follows:
Preparation of the Azide: The starting material, 3-bromophenyl ethylamine, is converted to the corresponding azide using sodium azide in an aqueous medium.
Cycloaddition Reaction: The azide is then reacted with an alkyne, such as propargyl alcohol, in the presence of a copper(I) catalyst to form the triazole ring.
Carboxylation: The resulting triazole intermediate is then carboxylated using carbon dioxide or a suitable carboxylating agent to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of 1-(1-(3-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(1-(3-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring and the carboxylic acid group can participate in oxidation and reduction reactions, respectively. For example, the carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (K2CO3, NaOH).
Oxidation and Reduction: Oxidizing agents (KMnO4, H2O2), reducing agents (LiAlH4, NaBH4).
Coupling Reactions: Palladium catalysts, boronic acids, and bases (K3PO4, Na2CO3).
Major Products Formed
Substitution Reactions: Substituted triazole derivatives with various functional groups.
Oxidation and Reduction: Alcohols, aldehydes, or ketones depending on the reaction conditions.
Coupling Reactions: Biaryl or diaryl compounds with extended conjugation.
Scientific Research Applications
1-(1-(3-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.
Materials Science: Triazole derivatives are known for their ability to form stable complexes with metals, making them useful in the development of new materials with unique properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound’s potential biological activities, such as antimicrobial or anticancer properties, can be explored through in vitro and in vivo studies.
Mechanism of Action
The mechanism of action of 1-(1-(3-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to its binding affinity and specificity. The bromophenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
1-(1-(4-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid: Similar structure with the bromine atom at the para position.
1-(1-(3-Chlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid: Similar structure with a chlorine atom instead of bromine.
1-(1-(3-Methylphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid: Similar structure with a methyl group instead of bromine.
Uniqueness
1-(1-(3-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and may enhance the compound’s ability to interact with specific molecular targets. Additionally, the combination of the triazole ring and the bromophenyl group provides a versatile scaffold for further functionalization and optimization in various applications.
Properties
CAS No. |
1779121-16-2 |
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Molecular Formula |
C11H10BrN3O2 |
Molecular Weight |
296.12 g/mol |
IUPAC Name |
1-[1-(3-bromophenyl)ethyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10BrN3O2/c1-7(8-3-2-4-9(12)5-8)15-6-10(11(16)17)13-14-15/h2-7H,1H3,(H,16,17) |
InChI Key |
XURNSTJXFTXOKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)N2C=C(N=N2)C(=O)O |
Origin of Product |
United States |
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